

Spectroscopic and Structural Elucidation of 3-Bromo-4-isopropoxybenzaldehyde: A Technical Guide

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Compound of Interest	
Compound Name:	3-Bromo-4-isopropoxybenzaldehyde
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This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound **3-Bromo-4-isopropoxybenzaldehyde**, a key intermediate in the synthesis of various organic molecules. Due to the limited availability of direct experimental data, this document presents a detailed analysis based on established spectroscopic principles and data from analogous compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-Bromo-4-isopropoxybenzaldehyde**. These predictions are derived from the analysis of structurally similar compounds, including 4-isopropoxybenzaldehyde and 3-bromo-4-methoxybenzaldehyde.[\[1\]](#)[\[2\]](#)

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.85	Singlet	1H	Aldehyde (-CHO)
~8.05	Doublet	1H	Ar-H (ortho to -CHO)
~7.80	Doublet of doublets	1H	Ar-H (ortho to -CHO, meta to -O-iPr)
~7.00	Doublet	1H	Ar-H (meta to -CHO)
~4.70	Septet	1H	-OCH(CH ₃) ₂
~1.40	Doublet	6H	-OCH(CH ₃) ₂

Predicted based on data for 4-isopropoxybenzaldehyde and 3-bromo-4-methoxybenzaldehyde.
[1][2]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
~191	Aldehyde Carbonyl (C=O)
~160	Ar-C (C-O)
~135	Ar-C (C-CHO)
~133	Ar-C (C-H)
~128	Ar-C (C-H)
~115	Ar-C (C-Br)
~112	Ar-C (C-H)
~72	-OCH(CH ₃) ₂
~22	-OCH(CH ₃) ₂

Predicted based on data for 4-isopropoxybenzaldehyde and 3-bromo-4-methoxybenzaldehyde.
[1][2]

Table 3: Predicted IR Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2980-2930	Medium	C-H stretch (aliphatic)
~2870, ~2770	Medium	C-H stretch (aldehyde)
~1700	Strong	C=O stretch (aldehyde)
~1590, ~1500	Medium-Strong	C=C stretch (aromatic)
~1260	Strong	C-O-C stretch (aryl ether)
~1120	Strong	C-O stretch (isopropyl)
~650	Medium	C-Br stretch

Predicted based on data for 4-isopropoxybenzaldehyde and 3-bromo-4-methoxybenzaldehyde.

[\[1\]](#)[\[3\]](#)

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity	Assignment
244/246	High	[M] ⁺ (Molecular ion with Br isotopes)
201/203	Medium	[M - C ₃ H ₇] ⁺
173/175	Medium	[M - C ₃ H ₇ - CO] ⁺
121	High	[M - Br - C ₃ H ₇ O] ⁺

Predicted based on the molecular weight of C₁₀H₁₁BrO₂ and fragmentation patterns of similar compounds.[\[4\]](#)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for **3-Bromo-4-isopropoxybenzaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl_3).
- Instrumentation: Utilize a 500 MHz NMR spectrometer.
- ^1H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).
- ^{13}C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

- Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: Collect the spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Processing: Process the interferogram to obtain the final IR spectrum.

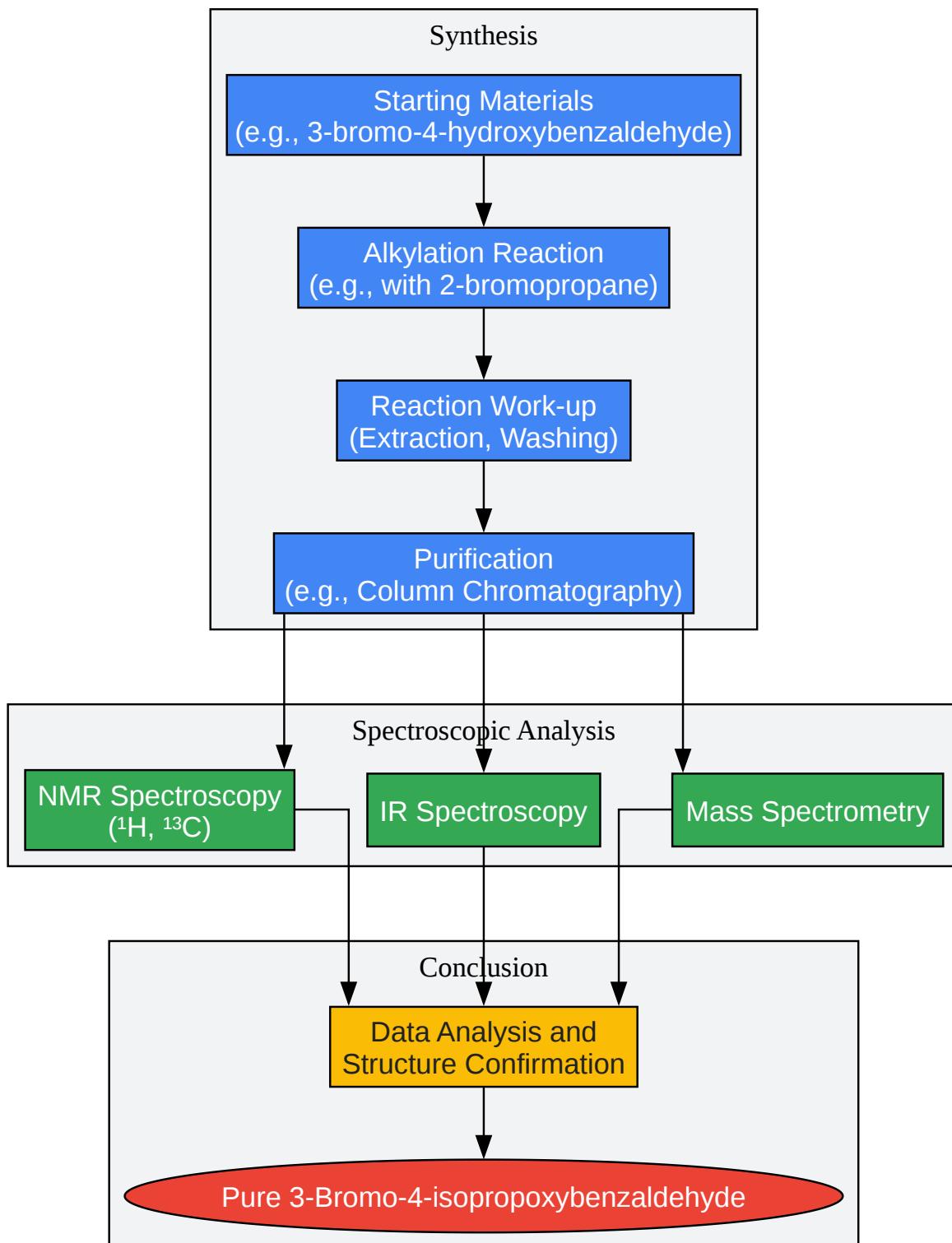
Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
- Ionization: Use Electron Ionization (EI) at 70 eV.
- Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 50-500 amu.

- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow and Structural Characterization

The synthesis and characterization of **3-Bromo-4-isopropoxybenzaldehyde** would typically follow a logical workflow to ensure the purity and confirm the identity of the final product.

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